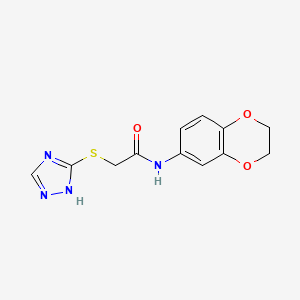
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a useful research compound. Its molecular formula is C12H12N4O3S and its molecular weight is 292.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine and various bromoacetamides.
- Reagents : Common reagents include 10% aqueous Na₂CO₃ for pH adjustment and lithium hydride as a base.
- Characterization : The final products are characterized using IR and NMR spectroscopy alongside CHN analysis.
The reaction pathway typically involves the formation of sulfonamide derivatives followed by acetamide formation through nucleophilic substitution reactions.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit substantial inhibitory activity against key enzymes:
- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for Type 2 Diabetes Mellitus (T2DM) treatment. The synthesized compounds showed significant inhibition against yeast α-glucosidase, indicating potential for managing blood glucose levels .
- Acetylcholinesterase (AChE) : While the inhibitory effects on AChE were weaker compared to α-glucosidase, they still suggest potential applications in treating Alzheimer's disease .
Antimicrobial Activity
Compounds containing the 1,2,4-triazole moiety are known for their antimicrobial properties. Research has shown that related triazole compounds exhibit activity against various pathogens:
- Activity Spectrum : Compounds have been tested against Staphylococcus aureus and Enterobacter aerogenes with promising results .
- Mechanism : The antimicrobial action is likely due to the ability of these compounds to interfere with microbial enzyme systems or cell wall synthesis.
Case Study 1: Antidiabetic Potential
A study evaluated the antidiabetic potential of synthesized compounds derived from this compound. The results indicated that several derivatives significantly reduced postprandial blood glucose levels in diabetic models when compared to standard medications .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of these compounds in models of neurodegeneration. The findings suggested that certain derivatives could enhance neuronal survival and reduce oxidative stress markers in vitro and in vivo .
Research Findings Summary Table
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c17-11(6-20-12-13-7-14-16-12)15-8-1-2-9-10(5-8)19-4-3-18-9/h1-2,5,7H,3-4,6H2,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDKWHREDLJPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













